2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two methoxy groups and two phenylethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy and phenylethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: A precursor in the synthesis of the target compound.
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: Another derivative with similar structural features.
Uniqueness
2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its dual phenylethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
16950-77-9 |
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Molecular Formula |
C24H26N2O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2,5-dimethoxy-3,6-bis(2-phenylethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H26N2O4/c1-29-23-19(25-15-13-17-9-5-3-6-10-17)22(28)24(30-2)20(21(23)27)26-16-14-18-11-7-4-8-12-18/h3-12,25-26H,13-16H2,1-2H3 |
InChI Key |
PYMPIXZLVMZDKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)NCCC2=CC=CC=C2)OC)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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